molecular formula C16H12O B13821255 9-Phenanthryloxirane CAS No. 33424-05-4

9-Phenanthryloxirane

Cat. No.: B13821255
CAS No.: 33424-05-4
M. Wt: 220.26 g/mol
InChI Key: KPIUYVXMSUXSCF-UHFFFAOYSA-N
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Description

9-Phenanthryloxirane (CAS Number: 33424-05-4) is an organic compound with the molecular formula C 16 H 12 O and a molecular weight of 220.26 g/mol . This compound features an oxirane (epoxide) ring fused to a phenanthrene system, a polycyclic aromatic structure known for its utility in materials science . The rigid, planar phenanthrene backbone can contribute to interesting photophysical properties, making derivatives of this class promising candidates for the development of advanced organic materials, such as organic light-emitting diodes (OLEDs) . In a research context, the reactivity of the epoxide ring makes this compound a valuable synthetic intermediate. This functional group is susceptible to ring-opening reactions, allowing researchers to synthesize a diverse array of more complex molecules for further study . The compound's structural features suggest potential for use in the synthesis of ligands for metal complexes or as a building block for supramolecular structures, similar to other phenanthrene-based systems . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures or for administration to humans or animals . Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33424-05-4

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

2-phenanthren-9-yloxirane

InChI

InChI=1S/C16H12O/c1-2-6-12-11(5-1)9-15(16-10-17-16)14-8-4-3-7-13(12)14/h1-9,16H,10H2

InChI Key

KPIUYVXMSUXSCF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for 9 Phenanthryloxirane and Analogues

Direct Epoxidation Strategies for Phenanthrene (B1679779) Derivatives

The most straightforward conceptual approach to 9-phenanthryloxirane involves the direct oxidation of the corresponding olefinic bond on a phenanthrene precursor. This strategy leverages the rich chemistry of alkene epoxidation.

Olefin Epoxidation Protocols

The direct epoxidation of an alkene is a fundamental transformation in organic synthesis, with the Prilezhaev reaction being a classic and widely used method. wikipedia.org This reaction employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom directly across a double bond. wikipedia.orgmasterorganicchemistry.com In the context of phenanthrene, this would typically involve the oxidation of 9-vinylphenanthrene.

The mechanism is concerted, often described as the "butterfly mechanism," where the peroxy acid transfers an oxygen atom to the alkene in a single stereospecific step. wikipedia.org The reaction is generally carried out in inert chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) at controlled temperatures. wikipedia.orgust.hk The electron density of the alkene plays a crucial role; more electron-rich double bonds react faster. wikipedia.org

ReagentTypical ConditionsKey Features
m-CPBADichloromethane (CH₂Cl₂), 0°C to room temperatureReadily available, good solubility, reliable yields.
Peracetic acidVaries, often used in acidic mediaA strong oxidant, can be generated in situ.

This table summarizes common reagents for the Prilezhaev epoxidation.

Stereochemical Considerations in Epoxidation Reactions

A significant advantage of direct epoxidation with peroxy acids is its stereospecificity. The stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. wikipedia.org This is a direct consequence of the concerted mechanism where the oxygen atom is added to one face of the double bond without allowing for bond rotation in any intermediate stage. masterorganicchemistry.com

While chemical methods provide stereospecificity, achieving high enantioselectivity often requires different approaches, such as biocatalysis. Studies on the metabolism of phenanthrene analogues, like benzo[c]phenanthrene (B127203), by liver microsomal enzymes have demonstrated stereoselective formation of specific epoxide enantiomers. nih.gov For instance, the metabolic formation of the K-region 5,6-epoxide of benzo[c]phenanthrene was found to be enriched in the 5S, 6R enantiomer. nih.gov Such enzymatic systems, involving cytochrome P450 monooxygenases, highlight a pathway to chiral aryloxiranes that can be difficult to access through traditional chemical oxidation. nih.govnih.gov

Alternative Approaches to Phenanthryloxirane Scaffolds

Beyond the direct epoxidation of an existing double bond, several synthetic routes build the oxirane ring from different precursor functionalities. These methods offer flexibility and can be advantageous when the required olefin is unstable or inaccessible.

Generation from Precursor Compounds

A powerful alternative for synthesizing epoxides from carbonyl compounds is the Johnson–Corey–Chaykovsky reaction. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aldehyde or ketone with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. organic-chemistry.orgnrochemistry.com To synthesize this compound, one would start with 9-phenanthrenecarboxaldehyde.

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. wikipedia.org This is followed by an intramolecular nucleophilic substitution where the oxygen anion displaces the sulfonium (B1226848) group, leading to the formation of the three-membered oxirane ring. wikipedia.orgyoutube.com This method is particularly useful for transferring a methylene (B1212753) group to form a terminal epoxide. nrochemistry.com

Reaction NamePrecursorReagent (Ylide Source)BaseProduct
Johnson–Corey–Chaykovsky9-PhenanthrenecarboxaldehydeTrimethylsulfonium iodideNaH, KOtBu, n-BuLiThis compound
Johnson–Corey–Chaykovsky9-PhenanthrenecarboxaldehydeTrimethylsulfoxonium (B8643921) iodideNaH, KOtBuThis compound

This table outlines the key components for the synthesis of this compound via the Johnson-Corey-Chaykovsky reaction.

Multistep Synthetic Routes to Aryloxiranes

Designing a synthetic pathway often involves a sequence of reliable reactions to build a target molecule from a simpler, commercially available starting material. A plausible multistep synthesis of this compound could begin with phenanthrene itself.

A potential route is outlined below:

Formylation of Phenanthrene : The first step would be the introduction of an aldehyde group at the 9-position. While phenanthrene is less reactive than other polycyclic aromatic hydrocarbons, formylation can be achieved under specific conditions, for example, using a Vilsmeier-Haack type reaction. This would yield 9-phenanthrenecarboxaldehyde.

Oxirane Formation : The resulting aldehyde serves as the direct precursor for an epoxidation reaction that builds the oxirane ring. As described in the previous section, the Johnson–Corey–Chaykovsky reaction is an ideal candidate for this transformation, converting the aldehyde into the terminal epoxide, this compound. alfa-chemistry.com

This two-step approach avoids the need to synthesize and handle potentially unstable 9-vinylphenanthrene, offering a practical and controlled route to the target compound.

Advanced Synthetic Protocols

Modern synthetic chemistry continually seeks methods that offer improved efficiency, safety, and sustainability. For epoxide synthesis, key advancements include the use of biocatalysis and continuous flow technologies.

Biocatalytic Epoxidation : The use of enzymes as catalysts offers a green alternative to traditional chemical reagents. Heme-dependent enzymes like cytochrome P450 monooxygenases and fungal peroxygenases can catalyze the epoxidation of aromatic compounds. nih.govtudelft.nlacs.org These enzymatic reactions often proceed with high regio- and stereoselectivity under mild, aqueous conditions. acs.orgnih.gov For example, cytochrome P450 has been shown to be involved in the initial oxidation of phenanthrene to form phenanthrene trans-9,10-dihydrodiol via an epoxide intermediate. nih.gov Fungal peroxygenases can also generate reactive arene oxides from substrates like naphthalene, which can then be isolated or reacted further. tudelft.nlacs.org

Continuous Flow Chemistry : Flow chemistry has emerged as a powerful tool for improving the safety and scalability of chemical reactions. qub.ac.uknih.gov Epoxidation reactions, particularly those using potentially hazardous oxidants like peracetic acid, benefit significantly from this technology. nih.govqub.ac.uk In a flow reactor, small amounts of reagents are mixed continuously, which allows for excellent control over reaction temperature and minimizes the risks associated with exothermic events or the accumulation of unstable intermediates. qub.ac.ukresearchgate.net This technology offers a scalable and sustainable route to epoxides from various alkenes. nih.gov

ProtocolCatalyst/SystemAdvantages
BiocatalysisCytochrome P450s, Fungal PeroxygenasesHigh selectivity (regio-, stereo-), mild conditions, environmentally friendly.
Continuous Flow SynthesisHomogeneous Manganese Catalyst / Peracetic AcidEnhanced safety, scalability, precise control of reaction parameters.

This table compares advanced synthetic protocols for epoxidation.

Transition-Metal-Free Synthesis Pathways

A prominent and efficient transition-metal-free method for the synthesis of this compound is the Corey-Chaykovsky reaction. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction offers a direct approach to forming an oxirane ring from a carbonyl group, avoiding the use of heavy metal catalysts and often proceeding with high yields and stereoselectivity.

The synthesis of this compound via this method commences with 9-phenanthrenecarboxaldehyde. This aldehyde is reacted with a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base. organic-chemistry.orgnrochemistry.com A common reagent combination is trimethylsulfoxonium iodide and a base such as sodium hydride or potassium tert-butoxide.

The mechanism involves the initial nucleophilic attack of the sulfur ylide on the carbonyl carbon of 9-phenanthrenecarboxaldehyde. This is followed by an intramolecular nucleophilic substitution, where the resulting oxygen anion displaces the sulfonium group to form the three-membered epoxide ring. organic-chemistry.org

Reaction Scheme:

Starting Material: 9-Phenanthrenecarboxaldehyde

Reagents: Trimethylsulfoxonium iodide, Strong Base (e.g., NaH, t-BuOK)

Product: this compound

This methodology is widely applicable for the synthesis of a variety of epoxides from aldehydes and ketones. wikipedia.org The reaction is particularly valuable as it provides a metal-free alternative to other epoxidation methods.

Table 1: Reagents for Corey-Chaykovsky Reaction

Reagent Role
9-Phenanthrenecarboxaldehyde Carbonyl-containing substrate
Trimethylsulfoxonium iodide Sulfur ylide precursor
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) Strong base for ylide generation
Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF) Solvent

Cascade Reaction Sequences Involving Vinyl Epoxides

While not a direct synthesis of this compound itself, transition-metal-free cascade reactions involving vinyl epoxides provide a powerful strategy for the construction of functionalized phenanthrene analogues. These reactions demonstrate the utility of vinyl epoxides as building blocks in complex molecule synthesis.

One such notable cascade reaction involves the interaction of vinyl epoxides with arynes under mild, transition-metal-free conditions. This process leads to the formation of various functionalized phenanthrenes through a sequence of pericyclic and ring-opening reactions.

The proposed mechanism for this cascade commences with a Diels-Alder reaction between the vinyl epoxide and an in-situ generated aryne. This initial cycloaddition is followed by a ring-opening aromatization of the strained intermediate, leading to a phenanthrene core. The reaction sequence can further involve an ene reaction, introducing additional functionalization.

This transition-metal-free approach is significant as it allows for the rapid assembly of the phenanthrene skeleton with inherent functional handles derived from the vinyl epoxide starting material. The reaction proceeds with good to moderate yields and tolerates a range of substituents on both the vinyl epoxide and the aryne precursor.

Table 2: Representative Cascade Reaction of a Vinyl Epoxide and an Aryne

Vinyl Epoxide Component Aryne Precursor Resulting Phenanthrene Derivative Yield (%)
2-Methyl-2-vinyloxirane 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 9-Methyl-10-phenanthrenol 75
2-Phenyl-2-vinyloxirane 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 9-Phenyl-10-phenanthrenol 68

Data is illustrative and based on the general outcomes of such cascade reactions.

This synthetic strategy highlights the potential of vinyl epoxides in constructing complex aromatic systems without the need for transition metal catalysts, aligning with the principles of green and efficient chemistry.

Chemical Reactivity and Transformative Potential of 9 Phenanthryloxirane

Ring-Opening Reactions of the Oxirane Core

The inherent ring strain of the oxirane in 9-Phenanthryloxirane makes it susceptible to cleavage under various conditions, proceeding through different mechanistic pathways.

Nucleophilic Ring Opening by Various Reagents

Epoxides are known to undergo ring-opening reactions with a wide range of nucleophiles. nih.gov This process involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. Due to the high reactivity of the strained ring, these reactions can often proceed under milder conditions than those required for the cleavage of other ethers. libretexts.org

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack. dicp.ac.cn By coordinating to the oxygen atom of the oxirane, a Lewis acid enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles. ucdavis.edu Various Lewis acidic catalysts, including metal triflates and zeolites like Sn-Beta, have been shown to be effective in promoting the ring-opening of epoxides. dicp.ac.cnucdavis.edu The strength of the Lewis acid can significantly influence the catalytic activity. ucdavis.edu For instance, in certain reactions, Sn-Beta has demonstrated higher activity compared to Zr-Beta or Hf-Beta, which is attributed to the stronger Lewis acidity of tin. ucdavis.edu

Table 1: Examples of Lewis Acid Catalysts in Epoxide Ring-Opening Reactions

Catalyst TypeSpecific ExampleApplication
Metal TriflatesScandium(III) triflate (Sc(OTf)₃)Homogeneous catalysis
Metal-Organic FrameworksZrOTf-BTCHeterogeneous catalysis
ZeolitesSn-Beta, Zr-Beta, Hf-BetaHeterogeneous catalysis

This table provides examples of different classes of Lewis acids used to catalyze epoxide ring-opening reactions.

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides is a critical aspect, largely governed by steric and electronic factors. magtech.com.cn In base-catalyzed or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.org

Conversely, under acidic conditions, the regioselectivity can be more complex. The reaction proceeds through a protonated epoxide intermediate. masterorganicchemistry.com If one of the epoxide carbons is tertiary, the nucleophilic attack often occurs at the more substituted carbon, a result that resembles an SN1-like pathway due to the greater stabilization of the partial positive charge at the more substituted position. libretexts.org When both epoxide carbons are primary or secondary, the attack generally happens at the less substituted site. libretexts.org

Stereoselectivity is also a key feature of epoxide ring-opening reactions. The SN2-like attack involves a backside approach of the nucleophile, resulting in an inversion of stereochemistry at the center of attack. libretexts.org This stereospecificity is a valuable tool in asymmetric synthesis. khanacademy.org

Table 2: Factors Influencing Regioselectivity in Epoxide Ring Opening

ConditionPrimary MechanismSite of Nucleophilic Attack
Basic/NeutralSN2Less sterically hindered carbon
Acidic (Primary/Secondary Carbons)SN2-likeLess sterically hindered carbon
Acidic (Tertiary Carbon)SN1-likeMore sterically hindered carbon

This table summarizes the general rules for predicting the regiochemical outcome of epoxide ring-opening reactions under different conditions.

The ring-opening of epoxides can proceed through several mechanistic pathways, primarily the SN1 and SN2 mechanisms. researchgate.net In base-catalyzed reactions, the pathway is a straightforward SN2 reaction where the nucleophile directly attacks one of the epoxide carbons. libretexts.org

Under acidic conditions, the mechanism is more nuanced and can be described as being on a continuum between SN1 and SN2. libretexts.org The reaction begins with the protonation of the epoxide oxygen. masterorganicchemistry.com The subsequent nucleophilic attack can exhibit characteristics of both mechanisms. The attack occurs from the backside (an SN2 feature), leading to trans-products. However, the preference for attack at the more substituted carbon in certain cases suggests the development of significant positive charge on that carbon, which is an SN1 characteristic. libretexts.org This behavior is attributed to the electronic stabilization of the partial carbocation at the more substituted position in the transition state. masterorganicchemistry.com

Electrophilic Activation and Ring Opening

The oxirane ring can also be activated by electrophiles other than protons, leading to its cleavage. This activation enhances the ring's susceptibility to nucleophilic attack.

In the presence of a Brønsted acid, the epoxide oxygen is protonated, forming a highly reactive intermediate. masterorganicchemistry.com This protonation makes the oxygen a much better leaving group. masterorganicchemistry.com The subsequent attack by a nucleophile, which can be the conjugate base of the acid or another nucleophile present in the medium, leads to the opening of the ring. masterorganicchemistry.com The regiochemical and stereochemical outcomes of this process are dependent on the structure of the epoxide and the reaction conditions, as discussed previously. libretexts.orgresearchgate.net The mechanism involves the formation of a transition state with significant carbocationic character at the more substituted carbon, which influences the site of nucleophilic attack. masterorganicchemistry.com This proton-catalyzed pathway is a fundamental and widely utilized method for the transformation of epoxides. libretexts.org

Generation and Stabilization of Carbocationic Intermediates

The acid-catalyzed ring-opening of epoxides is a fundamental reaction in organic synthesis. transformationtutoring.commdpi.com In the case of this compound, this reaction proceeds through the formation of a carbocationic intermediate. Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group. libretexts.orglibretexts.org This is followed by the cleavage of a carbon-oxygen bond to form a carbocation.

The stability of the resulting carbocation is a crucial factor in determining the reaction's pathway. libretexts.org Carbocations are electron-deficient species and are stabilized by factors that can donate electron density. masterorganicchemistry.comslideshare.net Key stabilizing factors include:

Adjacent Alkyl Groups: Electron-donating alkyl groups help to stabilize the positive charge. More substituted carbocations are generally more stable. libretexts.org

Adjacent Pi Bonds (Resonance): Conjugation with a pi system allows the positive charge to be delocalized over multiple atoms, which is a powerful stabilizing effect. libretexts.orgmasterorganicchemistry.com Benzylic and allylic carbocations are significantly stabilized by resonance. libretexts.org

Adjacent Lone Pairs: An adjacent atom with a lone pair can donate that pair to form a pi bond, satisfying the carbocation's octet. masterorganicchemistry.com

In the context of this compound, the phenanthrene (B1679779) moiety itself plays a significant role in stabilizing the carbocation formed upon ring-opening. The aromatic system can delocalize the positive charge through resonance, similar to a benzylic carbocation. libretexts.org The structure of the carbocation is typically trigonal planar around the positively charged carbon. scribd.com

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide under acidic conditions depends on the stability of the potential carbocationic intermediates. libretexts.orgresearchgate.net The nucleophile will preferentially attack the carbon atom that can better support a positive charge. transformationtutoring.comlibretexts.org For a tertiary carbon, the reaction may exhibit more SN1-like character, with the nucleophile attacking the more substituted position due to the formation of a more stable tertiary carbocation. libretexts.org

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. numberanalytics.com While direct cycloaddition with the intact oxirane ring of this compound is not commonly reported, the reactive intermediates generated from its ring-opening can participate in such reactions.

Diels-Alder Reactions with Reactive Intermediates

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. numberanalytics.commasterorganicchemistry.com It typically involves a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). masterorganicchemistry.com The reactivity of the Diels-Alder reaction is enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com

Reactive intermediates derived from this compound could potentially act as dienophiles in Diels-Alder reactions. For instance, if ring-opening and subsequent elimination reactions generate a reactive, electron-deficient double bond within a transient species, this species could be trapped by a suitable diene. The phenanthrene group would act as a significant substituent on the resulting cycloadduct.

Other Pericyclic Transformations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Besides cycloadditions, this class includes electrocyclic reactions and sigmatropic rearrangements. msu.edu

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, or the reverse ring-opening process. msu.edu Intermediates from this compound with conjugated polyene systems could potentially undergo electrocyclization.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi system. msu.edu Carbocationic intermediates generated from this compound could undergo rearrangements to form more stable structures, which might be classified as a type of sigmatropic shift.

Derivatization and Functionalization Strategies

The chemical structure of this compound offers multiple sites for further chemical modification, both on the aromatic phenanthrene core and through transformations of the reactive intermediates formed from the oxirane ring.

Chemical Modifications of the Phenanthrene Moiety

The phenanthrene ring system is a polycyclic aromatic hydrocarbon and can undergo reactions typical of such structures, most notably electrophilic aromatic substitution. numberanalytics.com The electron-rich nature of the aromatic rings allows for the introduction of various functional groups. However, the presence of the oxirane ring may influence the regioselectivity and reactivity of these substitutions. Functionalization can also be achieved through modern cross-coupling methodologies, for example, by first introducing a halogen or a boron-containing group onto the aromatic core. diva-portal.org

Post-Ring-Opening Transformations of Reactive Intermediates

The true synthetic potential of this compound lies in the diverse reactions of the intermediates formed after the oxirane ring is opened. The carbocation generated under acidic conditions is a potent electrophile that can be trapped by a wide variety of nucleophiles. slideshare.netresearchgate.net

Under basic conditions, the ring-opening proceeds via an SN2 mechanism, where a nucleophile attacks one of the epoxide carbons. libretexts.org Due to the significant steric hindrance of the phenanthrene group, this attack would be expected to occur at the less hindered carbon of the oxirane ring. libretexts.org

The tables below summarize the expected products from the ring-opening of this compound with different nucleophiles under both acidic and basic conditions.

Table 1: Acid-Catalyzed Ring-Opening Products

Nucleophile (Reagent)Expected Major Product StructureProduct Class
H₂O (H₃O⁺)9-(1,2-dihydroxyethyl)phenanthreneVicinal Diol
ROH (H⁺)9-(1-hydroxy-2-alkoxyethyl)phenanthreneEther-Alcohol
HX (anhydrous)9-(2-halo-1-hydroxyethyl)phenanthreneHalohydrin

Table 2: Base-Catalyzed Ring-Opening Products

Nucleophile (Reagent)Expected Major Product StructureProduct Class
RO⁻ (from ROH)9-(2-alkoxy-1-hydroxyethyl)phenanthreneEther-Alcohol
RNH₂9-(2-amino-1-hydroxyethyl)phenanthreneAmino Alcohol
RS⁻9-(1-hydroxy-2-thioethylethyl)phenanthreneThioether-Alcohol

These post-ring-opening transformations allow for the introduction of a wide array of functional groups, converting the relatively simple this compound into a variety of more complex and potentially valuable molecules.

Theoretical and Computational Investigations of 9 Phenanthryloxirane

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are instrumental in elucidating the intrinsic electronic properties and energetic landscape of 9-phenanthryloxirane. These computational approaches offer a powerful lens through which the molecule's stability, reactivity, and spectroscopic characteristics can be understood and predicted.

Density Functional Theory (DFT) Calculations on Epoxides

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of organic molecules, including epoxides like this compound. DFT calculations provide valuable information about the distribution of electron density, molecular orbital energies, and thermodynamic properties.

In the context of this compound, DFT calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process provides key data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. The phenanthrene (B1679779) moiety, with its extended π-system, significantly influences the electronic environment of the attached oxirane ring. DFT calculations can quantify this influence, revealing how the aromatic system perturbs the electron density of the epoxide.

Furthermore, DFT is employed to calculate the energetic properties of the molecule, such as its total electronic energy, enthalpy, and Gibbs free energy. These values are crucial for determining the molecule's stability and for predicting the thermodynamics of reactions in which it participates. For instance, the strain energy of the oxirane ring, a key factor in its reactivity, can be estimated through carefully designed DFT calculations.

A hypothetical table of key parameters derived from DFT calculations on this compound is presented below.

ParameterCalculated ValueUnits
Total Electronic Energy[Value]Hartrees
Dipole Moment[Value]Debye
C-C (oxirane) Bond Length[Value]Ångströms (Å)
C-O (oxirane) Bond Length[Value]Ångströms (Å)
Ring Strain Energy[Value]kcal/mol
Note: The values in this table are hypothetical and would be determined from actual DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, providing a framework for understanding and predicting the outcomes of chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy and spatial distribution of these orbitals in this compound govern its behavior as an electrophile or nucleophile.

The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the π-system of the phenanthrene ring, making this region susceptible to electrophilic attack. The LUMO, on the other hand, dictates the molecule's ability to accept electrons. For an epoxide, the LUMO is typically localized on the antibonding σ* orbitals of the C-O bonds in the oxirane ring. This localization makes the carbon atoms of the epoxide ring electrophilic and thus susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational analysis of the FMOs of this compound would provide a visual representation of the orbital lobes, indicating the most probable sites for electrophilic and nucleophilic attack.

Below is a conceptual data table summarizing the expected findings from an FMO analysis of this compound.

Molecular OrbitalEnergy (eV)Primary LocalizationImplied Reactivity
HOMO[Value]Phenanthrene π-systemSite for electrophilic attack
LUMO[Value]Oxirane C-O σ* orbitalsSite for nucleophilic attack
HOMO-LUMO Gap[Value]-Indicator of kinetic stability
Note: The values in this table are conceptual and would be quantified by specific quantum chemical calculations.

Mechanistic Studies of Reaction Pathways

Computational chemistry provides an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. For this compound, theoretical studies can elucidate the pathways of its characteristic reactions, most notably the ring-opening of the strained epoxide.

Computational Elucidation of Ring-Opening Mechanisms

The ring-opening of epoxides can proceed through different mechanisms, primarily categorized as acid-catalyzed (SN1-like) or base-catalyzed (SN2). Computational studies can model these reaction pathways for this compound, providing a detailed picture of the transition states and intermediates involved.

In an acid-catalyzed ring-opening, the oxygen atom of the oxirane is first protonated. This protonation makes the epoxide a much better leaving group and enhances the electrophilicity of the ring carbons. Computational modeling can track the subsequent nucleophilic attack, which can occur at either of the two carbon atoms of the oxirane ring. The regioselectivity of this attack is determined by the stability of the resulting carbocation-like transition state. Due to the proximity of the electron-rich phenanthrene ring, the formation of a positive charge on the benzylic carbon would be stabilized through resonance, suggesting a preferential attack at this position.

For a base-catalyzed ring-opening, a nucleophile directly attacks one of the epoxide carbons in a concerted SN2 fashion. Computational simulations of this process would reveal the geometry of the backside attack and the synchronous breaking of the C-O bond. The steric hindrance imposed by the bulky phenanthrene group would play a significant role in determining the preferred site of attack.

Transition State Analysis for Key Transformations

The identification and characterization of transition states are central to understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For the ring-opening of this compound, computational methods can be used to locate and analyze the transition state structures for both acid- and base-catalyzed pathways.

Transition state analysis involves calculating the vibrational frequencies of the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The energy of the transition state relative to the reactants gives the activation energy (ΔG‡), a key determinant of the reaction rate.

By comparing the activation energies for different possible pathways, computational chemists can predict which mechanism is more favorable under specific reaction conditions. For example, by modeling the reaction with different nucleophiles or in different solvents, one can gain a comprehensive understanding of the factors that control the reactivity and selectivity of this compound's ring-opening reactions.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The relative orientation of the oxirane ring with respect to the phenanthrene moiety is of particular interest.

Computational methods, such as potential energy surface (PES) scans, can be used to systematically explore the conformational space of this compound. By rotating the dihedral angle between the oxirane ring and the phenanthrene system and calculating the energy at each step, a conformational energy profile can be generated. This profile reveals the most stable conformers (energy minima) and the energy barriers to their interconversion (rotational barriers). The bulky nature of the phenanthrene group is expected to create significant steric interactions, leading to distinct and well-defined low-energy conformations.

Furthermore, computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. For reactions that generate new stereocenters, such as the nucleophilic ring-opening of the epoxide, theoretical models can be used to predict which diastereomer will be formed preferentially. By calculating the energies of the transition states leading to the different stereoisomeric products, one can determine the most likely stereochemical pathway. This predictive capability is invaluable in the design of stereoselective syntheses.

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9 Phenanthryloxirane As a Versatile Organic Building Block

Utilization in the Synthesis of Complex Aromatic Architectures

The rigid, planar structure of the phenanthrene (B1679779) core coupled with the reactive epoxide ring makes 9-phenanthryloxirane an excellent starting material for the construction of larger, more complex aromatic systems. nih.gov The epoxide can undergo a variety of ring-opening reactions, providing a handle to introduce new functionalities and extend the aromatic framework. These reactions are often regioselective and stereoselective, allowing for precise control over the final architecture.

One notable application is in the synthesis of contorted hexabenzocoronenes and other graphene nanoribbon fragments. nih.gov The strain within the oxirane ring facilitates reactions that can lead to the formation of new carbon-carbon bonds, effectively "stitching" together aromatic units. For instance, acid-catalyzed or metal-mediated ring-opening reactions in the presence of suitable nucleophiles can initiate cyclization cascades, ultimately leading to the formation of highly fused aromatic structures. nih.gov These complex architectures are of significant interest for their unique electronic and photophysical properties, with potential applications in organic electronics. nih.gov

Role as a Model Compound for Polycyclic Aromatic Hydrocarbon Reactivity

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Understanding their reactivity is crucial due to their prevalence as environmental pollutants and their potential applications in materials science. wikipedia.orgnih.gov this compound serves as an excellent model compound for studying the reactivity of PAHs, particularly their metabolic activation and chemical transformations in the environment. nih.goviarc.fr

The epoxide group in this compound mimics the reactive intermediates formed during the metabolism of PAHs in biological systems. iarc.fr The study of its reactions, such as hydrolysis, and reactions with nucleophiles, provides insights into the mechanisms by which PAHs can interact with biological macromolecules. researchgate.net Furthermore, the phenanthrene moiety itself is a classic example of a non-linear, or "bay-region," PAH, and the presence of the epoxide allows for the investigation of how this structural feature influences reactivity. nih.gov The knowledge gained from studying this compound can be extrapolated to understand and predict the behavior of a wide range of more complex and often carcinogenic PAHs. nih.govrsc.org

Precursor for Advanced Materials (excluding biological applications)

The unique combination of a reactive functional group and a rigid aromatic scaffold makes this compound a valuable precursor for the synthesis of advanced materials with tailored properties. sigmaaldrich.comentegris.comairliquide.com The phenanthrene unit imparts desirable characteristics such as thermal stability, and photophysical activity, while the oxirane ring provides a site for polymerization or grafting onto other materials. sigmaaldrich.comentegris.com

For example, ring-opening polymerization of this compound can lead to the formation of polyethers with pendant phenanthrene groups. These polymers can exhibit high refractive indices and interesting fluorescence properties, making them suitable for applications in optical materials and organic light-emitting diodes (OLEDs). Additionally, this compound can be used as a monomer in the synthesis of specialty polymers and resins with enhanced thermal and mechanical properties. The rigid phenanthrene units can increase the glass transition temperature and improve the dimensional stability of the resulting materials.

Strategic Intermediate in Total Synthesis Schemes

In the realm of total synthesis, where chemists aim to construct complex natural products from simple starting materials, this compound can serve as a key strategic intermediate. nih.govmdpi.comrsc.orgchemrxiv.orgnih.gov Its pre-formed phenanthrene core can significantly simplify the synthetic route to natural products containing this structural motif. The epoxide functionality allows for the introduction of various substituents and the construction of additional rings with controlled stereochemistry.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₀O
Molecular Weight 206.24 g/mol
Appearance Oil
Melting Point 66-68 °C
CAS Number 61695-74-7 lookchem.com

Advanced Spectroscopic and Analytical Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. ceitec.cz It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms. york.ac.uk

¹H NMR and ¹³C NMR Spectral Interpretation

¹H NMR Spectroscopy: The ¹H NMR spectrum of 9-Phenanthryloxirane is expected to show distinct signals for the aromatic protons of the phenanthrene (B1679779) ring system and the protons of the oxirane (epoxide) ring. The eight aromatic protons would appear in the typical downfield region for aromatic compounds, generally between 7.0 and 9.0 ppm. tau.ac.ilwisc.edu Due to the complex coupling patterns and the anisotropic effects of the fused rings, this region would likely present as a series of complex multiplets. conductscience.com The protons on the oxirane ring are anticipated to be in a more shielded environment, appearing further upfield. The single proton on the carbon attached to the phenanthrene ring (the methine proton) would likely resonate in a specific region, while the two protons on the terminal carbon of the epoxide would show distinct chemical shifts due to their diastereotopic nature.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. ceitec.cz For this compound, with a total of 16 carbon atoms (14 in the phenanthrene core and 2 in the oxirane ring), one would expect to see up to 16 distinct signals, assuming no accidental overlap. libretexts.org The aromatic carbons would resonate in the range of approximately 120-135 ppm, with the quaternary carbons appearing within this range but often with lower intensity. olemiss.edu The two carbons of the oxirane ring would be significantly more shielded, appearing much further upfield, typically in the 40-60 ppm range.

Proton Type Expected ¹H Chemical Shift (δ, ppm) Carbon Type Expected ¹³C Chemical Shift (δ, ppm)
Aromatic (Ar-H)7.0 - 9.0Aromatic (Ar-C)120 - 135
Oxirane (CH-O)~4.0 - 4.5Oxirane (CH-O)~50 - 60
Oxirane (CH₂-O)~2.5 - 3.5Oxirane (CH₂-O)~45 - 55

Note: These are estimated values based on typical chemical shift ranges.

Advanced 2D NMR Techniques

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, various two-dimensional (2D) NMR experiments are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity between adjacent protons within the phenanthrene rings and confirming the coupling between the protons on the oxirane ring. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. ceitec.cz It would be essential for assigning each proton signal to its corresponding carbon atom in both the aromatic system and the epoxide ring. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying the connectivity between the oxirane ring and the phenanthrene system, for example, by showing a correlation from the oxirane methine proton to the C9 and C10 carbons of the phenanthrene ring. It is also invaluable for assigning quaternary carbons, which are not observed in HSQC spectra. ceitec.czresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the three-dimensional conformation of the molecule in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₂O), the exact molecular weight is 220.0888 g/mol . A high-resolution mass spectrum would confirm this elemental composition.

In a typical electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺·) at m/z 220 would be expected due to the stability of the aromatic system. libretexts.org The fragmentation pattern would likely be dominated by cleavages related to the epoxide ring. Common fragmentation pathways could include:

Loss of a hydrogen atom (H·) to give a fragment at m/z 219.

Loss of a formyl radical (·CHO) via rearrangement, leading to a significant peak at m/z 191.

Loss of carbon monoxide (CO), resulting in a fragment at m/z 192.

Cleavage of the C-C bond of the epoxide ring.

The stability of the phenanthrene ring system means that fragments retaining this core structure would be particularly abundant. libretexts.orglibretexts.org

Ion Proposed Formula m/z (Mass/Charge Ratio) Possible Origin
Molecular Ion[C₁₆H₁₂O]⁺·220Intact molecule
M-1[C₁₆H₁₁O]⁺219Loss of H·
M-29[C₁₅H₁₁]⁺191Loss of ·CHO
M-28[C₁₅H₁₂]⁺·192Loss of CO
Phenanthrene cation[C₁₄H₁₀]⁺·178Loss of C₂H₂O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic and epoxide moieties.

Key expected absorption bands include:

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nist.gov

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ from the CH and CH₂ groups of the oxirane ring.

Aromatic C=C Stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the phenanthrene ring system. nist.gov

Epoxide C-O Stretching: The characteristic asymmetric ring stretching ("ring breathing") of the epoxide would appear in the 1250 cm⁻¹ region. Symmetric epoxide ring vibrations are often seen around 950-810 cm⁻¹. spectroscopyonline.com

C-H Bending: Out-of-plane (oop) bending vibrations for the aromatic hydrogens appear in the 900-675 cm⁻¹ region, and their pattern can sometimes give clues about the substitution pattern on the aromatic ring.

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (Oxirane)3000 - 2850
C=C StretchAromatic Ring1600 - 1450
C-O StretchEpoxide (Asymmetric)~1250
C-O StretchEpoxide (Symmetric)950 - 810
C-H Bend (oop)Aromatic900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the extensive π-system of the phenanthrene core. msu.edu The epoxide ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). bath.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information. xtalpi.com

The analysis would yield:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Precise Bond Lengths and Angles: Accurate measurements of all C-C and C-O bond lengths and the bond angles within the phenanthrene and oxirane rings. redalyc.org

Conformation: The exact solid-state conformation of the molecule, including the dihedral angle between the plane of the epoxide ring and the aromatic system.

Intermolecular Interactions: Details on how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces like π-π stacking or C-H···O interactions.

This technique provides the most complete picture of the molecule's static structure, which serves as a benchmark for comparison with computational models and data from solution-state methods like NMR. wikipedia.orgredalyc.org

Q & A

Q. What are the established synthetic routes for 9-Phenanthryloxirane, and how do their efficiencies compare?

Methodological Answer: Synthesis typically involves epoxidation of 9-vinylphenanthrene or its derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Alternative routes include Sharpless epoxidation for enantioselective synthesis. Efficiency is assessed via yield optimization (e.g., 60–85% for mCPBA) and purity validation through chromatography (TLC/HPLC) and spectroscopic characterization (¹H/¹³C NMR, IR). Comparative studies should standardize reaction conditions (temperature, solvent, stoichiometry) and report side products (e.g., diol formation from over-oxidation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H NMR to confirm epoxide protons (δ 3.5–4.5 ppm) and ¹³C NMR for carbonyl/aromatic carbon signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Diffraction (XRD) : For crystallographic confirmation of the oxirane ring geometry.
    Cross-validation with computational models (e.g., DFT-predicted spectra) enhances accuracy. Ensure calibration with reference compounds and report solvent effects .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in ring-opening reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) map electron density and transition states to predict nucleophilic attack sites. Compare activation energies for epoxide ring-opening pathways (e.g., acid-catalyzed vs. base-mediated). Validate models with kinetic isotope effects (KIE) and experimental product ratios (GC-MS/HPLC). Software like Gaussian or ORCA is standard, with benchmarking against literature data .

Q. How should researchers resolve contradictions in reported stability data for this compound?

Methodological Answer: Systematic replication under controlled variables (humidity, light, temperature) using:

  • Accelerated Stability Testing : Monitor degradation via HPLC at elevated temperatures (40–60°C).
  • Kinetic Analysis : Arrhenius plots to extrapolate shelf-life.
  • Degradation Product Identification : LC-MS/MS for byproducts (e.g., diols or polymerized species).
    Report deviations in storage conditions (e.g., inert atmosphere vs. ambient) and validate methods with interlaboratory studies .

Q. What experimental designs are optimal for assessing this compound’s cytotoxicity in vitro?

Methodological Answer:

  • Cell Viability Assays : MTT or ATP-based assays with dose-response curves (1–100 μM) over 24–72 hours.
  • IC₅₀ Determination : Nonlinear regression analysis (e.g., GraphPad Prism).
  • Controls : Include positive (e.g., cisplatin) and vehicle controls (DMSO ≤0.1%).
  • Mechanistic Studies : ROS detection (DCFH-DA probe) or apoptosis markers (Annexin V). Adhere to ethical guidelines for cell line sourcing and replicate experiments (n ≥ 3) .

Methodological Frameworks

Q. How to design a study investigating this compound’s application in asymmetric catalysis?

Methodological Answer:

  • Objective : Evaluate enantioselectivity in epoxide ring-opening using chiral ligands (e.g., Jacobsen catalysts).
  • Experimental Variables : Solvent polarity, temperature, catalyst loading (5–20 mol%).
  • Analysis : Chiral HPLC or polarimetry for enantiomeric excess (ee).
  • Data Interpretation : Correlate ee with steric/electronic ligand properties via Hammett plots. Use FINER criteria (Feasible, Novel, Ethical) to validate research scope .

Q. What strategies minimize threats to validity in reactivity studies of this compound?

Methodological Answer:

  • Internal Validity : Standardize reagent purity (≥95% by HPLC) and calibrate instruments (e.g., NMR shimming).
  • External Validity : Test reactivity across diverse nucleophiles (e.g., amines, thiols) and solvents (aprotic vs. protic).
  • Bias Mitigation : Blind data analysis and peer review of experimental protocols.
    Document all deviations and use statistical tools (ANOVA) for reproducibility assessment .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

  • Nonlinear Regression : Four-parameter logistic model for IC₅₀.
  • ANOVA/T-test : Compare treatment groups vs. controls.
  • Survival Analysis : Kaplan-Meier curves for longitudinal toxicity.
    Use software like R or Prism, and report p-values, confidence intervals, and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.